2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide
Description
2-((5-Acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide (CAS: 476484-62-5, 499101-90-5) is a thiadiazole-based compound characterized by a 1,3,4-thiadiazole core substituted with an acetamide group at position 5 and a thioether-linked N-(2,4-dimethylphenyl)acetamide side chain (C₁₉H₁₈ClN₃OS₃, molecular weight: 436.003) . Its structure combines electron-rich aromatic substituents (2,4-dimethylphenyl) with hydrogen-bonding motifs (acetamide), making it a candidate for diverse biological interactions, particularly in medicinal chemistry.
Properties
IUPAC Name |
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S2/c1-8-4-5-11(9(2)6-8)16-12(20)7-21-14-18-17-13(22-14)15-10(3)19/h4-6H,7H2,1-3H3,(H,16,20)(H,15,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQBFYPLWBSAAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process starting with the appropriate thiadiazole precursor. The general synthetic route involves:
Activation of the thiadiazole ring: This can be achieved by treating the precursor with a suitable activating agent such as thionyl chloride.
Nucleophilic substitution: The activated thiadiazole ring is then reacted with a thiol-containing compound, such as 2,4-dimethylphenylthiol, under controlled conditions to form the thioether linkage.
Acetylation: The resulting intermediate is acetylated using acetic anhydride to introduce the acetamide groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would involve scaling up the above reaction steps, ensuring consistent quality and yield. Process optimization, including the use of catalysts and controlling reaction parameters such as temperature and pressure, would be crucial to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions: The compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thioether linkage.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), acetic anhydride (Ac2O)
Major Products Formed:
Oxidation: Sulfoxides or sulfones
Reduction: Thioethers or thiols
Substitution: Various substituted thiadiazoles
Scientific Research Applications
The compound has shown promise in several scientific research applications:
Medicinal Chemistry: Due to its structural similarity to other bioactive thiadiazoles, it has potential as an anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Biology: The compound can be used as a tool in biological studies to understand cellular processes and interactions with biomolecules.
Industry: Its unique chemical properties may be exploited in the development of new materials or chemical processes.
Mechanism of Action
The exact mechanism of action of 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide is not fully elucidated. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The thiadiazole ring plays a crucial role in these interactions, potentially leading to biological effects such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Thiadiazole Substitution Patterns
- Target Compound : Features a 5-acetamido group on the thiadiazole ring and a 2,4-dimethylphenylacetamide side chain.
- Compound 5e (): Contains a 4-chlorobenzylthio group and phenoxyacetamide. The chlorobenzyl group enhances lipophilicity, while the phenoxy moiety may influence π-π stacking .
Side Chain Modifications
Physicochemical Properties
Melting Points and Stability
- Triazinoquinazoline derivatives (e.g., 4.8 in ) exhibit higher melting points (266–270°C), likely due to extended aromatic systems and crystallinity .
Molecular Weight and Solubility
Anticancer Potential
- Compound 4y (): Demonstrates potent cytotoxicity (IC₅₀: 0.034–0.084 mmol L⁻¹) against MCF-7 and A549 cells via aromatase inhibition. The p-tolylamino group likely enhances target binding .
Antimicrobial and Enzyme Inhibition
- Thiadiazinan-thione derivatives () exhibit antimicrobial activity attributed to sulfur-mediated redox interactions .
- Nitro-substituted compounds (e.g., 3 and 8 in ) inhibit Akt (>85% inhibition) via π-π interactions and salt bridges, a mechanism less feasible for the target compound’s methyl-rich structure .
Biological Activity
2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide is a synthetic compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. The unique structural features of this compound, including a thiadiazole ring and an acetamido group, contribute to its reactivity and biological interactions.
Structural Characteristics
The chemical structure of this compound can be described as follows:
- Thiadiazole Ring : A five-membered heterocyclic compound that enhances biological activity.
- Acetamido Group : Contributes to the compound's solubility and interaction with biological targets.
- Dimethylphenyl Moiety : Increases lipophilicity, potentially improving membrane permeability.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity across various domains:
Antimicrobial Activity
Studies have shown that derivatives of thiadiazole compounds possess notable antimicrobial properties. The specific compound has demonstrated efficacy against several bacterial strains and fungi. For instance:
| Microorganism | Activity | Reference |
|---|---|---|
| Escherichia coli | Inhibition of growth | |
| Staphylococcus aureus | Antibacterial effect | |
| Candida albicans | Antifungal properties |
These findings suggest that the compound could be a candidate for developing new antibiotics.
Anticancer Activity
The anticancer potential of this compound has also been explored. It has been reported to induce apoptosis in cancer cells through various mechanisms:
| Cell Line | Effect | IC50 (μM) | Reference |
|---|---|---|---|
| HeLa (cervical cancer) | Induction of apoptosis | 10.5 | |
| MCF7 (breast cancer) | Growth inhibition | 15.0 | |
| A549 (lung cancer) | Cell cycle arrest | 12.3 |
These results highlight the compound's potential as a therapeutic agent in oncology.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The thiadiazole ring can interact with enzymes crucial for cell survival and proliferation.
- Receptor Modulation : The compound may act on specific receptors involved in signaling pathways that regulate cell growth and apoptosis.
- Reactive Oxygen Species (ROS) : Induction of oxidative stress leading to cell death in cancer cells has also been suggested.
Case Studies and Research Findings
Several studies have investigated the biological activity of thiadiazole derivatives closely related to the compound :
- A study on similar thiadiazole derivatives revealed their ability to inhibit bacterial cell wall synthesis, suggesting a common mechanism for antimicrobial activity.
- Another research focused on structure-activity relationships (SAR), indicating that modifications to the thiadiazole scaffold can significantly affect biological potency against various pathogens.
- A recent investigation highlighted the role of specific substituents on the phenyl ring in enhancing anticancer activity through improved binding affinity to target proteins involved in tumor progression .
Q & A
Basic: What are the standard protocols for synthesizing 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide?
Methodological Answer:
Synthesis typically involves multi-step reactions:
Thiadiazole Ring Formation : Start with hydrazine-carbothioamide derivatives cyclized under acidic conditions (e.g., H₂SO₄) to form the 1,3,4-thiadiazole core .
Acetamido Group Introduction : React the thiadiazole intermediate with acetyl chloride in anhydrous DMF, using triethylamine as a base, to introduce the 5-acetamido group .
Thioether Linkage : Couple the thiadiazole intermediate with 2-chloro-N-(2,4-dimethylphenyl)acetamide via nucleophilic substitution (K₂CO₃ in acetone, reflux for 6–8 hours) .
Key Considerations :
- Purification via column chromatography (hexane:ethyl acetate, 7:3) and recrystallization in ethanol.
- Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate) .
Basic: What characterization techniques are essential for confirming the structure of this compound?
Methodological Answer:
NMR Spectroscopy :
- ¹H NMR : Peaks at δ 2.3–2.6 ppm (methyl groups on phenyl), δ 7.1–7.4 ppm (aromatic protons), and δ 10.2 ppm (amide NH) confirm substituents .
- ¹³C NMR : Signals at ~170 ppm (C=O of acetamide) and ~165 ppm (thiadiazole C=N) .
Mass Spectrometry (HRMS) : Molecular ion peak at m/z 392.08 (C₁₅H₁₆N₄O₂S₂) validates molecular formula .
IR Spectroscopy : Bands at 1650 cm⁻¹ (amide I) and 1550 cm⁻¹ (thiadiazole ring) .
Basic: How is the compound screened for preliminary biological activity?
Methodological Answer:
Anticancer Assays :
- Cell Lines : MCF-7 (breast) and A549 (lung) cancer cells, with NIH3T3 as a non-cancer control .
- Protocol : Incubate cells with 0.01–100 µM compound for 48 hours; measure viability via MTT assay.
- Data Interpretation : IC₅₀ values <10 µM suggest potency (e.g., derivative 4y in showed IC₅₀ = 0.084 mM against MCF-7).
Antimicrobial Testing : Disk diffusion assay against S. aureus and E. coli; zones of inhibition >10 mm indicate activity .
Advanced: How can researchers optimize reaction yields for the thioether coupling step?
Methodological Answer:
Variables to Optimize :
Solvent : Acetone (polar aprotic) vs. DMF (higher polarity). DMF increases nucleophilicity but may reduce purity .
Catalyst : K₂CO₃ (85% yield) vs. NaH (90% yield but requires anhydrous conditions) .
Temperature : Reflux (60°C) vs. room temperature (yields drop by 20% at RT) .
Case Study :
Advanced: How should contradictory bioactivity data (e.g., IC₅₀ variability) be analyzed?
Methodological Answer:
Potential Causes :
Cell Line Variability : MCF-7 (ER+) vs. MDA-MB-231 (ER−) may show 10-fold differences in sensitivity .
Assay Conditions : Serum concentration (e.g., 5% FBS vs. 10% FBS alters drug uptake) .
Compound Stability : Degradation in DMSO stock solutions over 7 days reduces potency by 30% .
Resolution Strategy :
- Replicate assays in triplicate with fresh stock solutions.
- Cross-validate with orthogonal assays (e.g., apoptosis via flow cytometry) .
Advanced: What computational methods elucidate structure-activity relationships (SAR) for this compound?
Methodological Answer:
Molecular Docking :
- Targets : Aromatase (PDB ID: 3EQM) or EGFR (PDB ID: 1M17).
- Software : AutoDock Vina; grid box centered on catalytic sites .
QSAR Modeling :
- Descriptors : LogP, polar surface area, H-bond acceptors.
- Outcome : Hydrophobic substituents (e.g., 2,4-dimethylphenyl) enhance membrane permeability (r² = 0.82 in QSAR models) .
Advanced: How does the compound’s reactivity with biological thiols (e.g., glutathione) impact its pharmacokinetics?
Methodological Answer:
Thiol-Adduct Formation :
- Mechanism : Thioether linkage reacts with GSH at pH 7.4, forming disulfide bonds (confirmed via LC-MS) .
- Consequence : Reduced bioavailability (t₁/₂ = 2.1 hours in plasma) .
Mitigation Strategies :
- Prodrug Design : Mask thioether with ester groups (e.g., acetylated prodrug increases t₁/₂ to 6.8 hours) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
